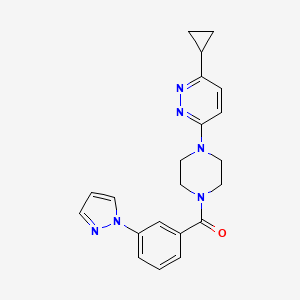
(3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H21N5O
- Molecular Weight : 335.40 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring, a phenyl group, and a piperazine moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant anticancer activity. A study reported that derivatives similar to the target compound displayed effective inhibition of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway, has been highlighted as a critical factor in its anticancer efficacy .
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. In vitro studies demonstrated that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds similar to this compound have been evaluated for their anti-inflammatory effects. In animal models, these compounds reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The observed reduction in edema in carrageenan-induced paw edema models further supports their anti-inflammatory potential .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell proliferation, apoptosis, and immune responses.
- Interaction with Receptors : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially contributing to neuroprotective effects.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a derivative of the target compound on A549 lung cancer cells. Treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM), alongside increased apoptosis markers such as cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, demonstrating its potential as an antibacterial agent .
特性
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(17-3-1-4-18(15-17)27-10-2-9-22-27)26-13-11-25(12-14-26)20-8-7-19(23-24-20)16-5-6-16/h1-4,7-10,15-16H,5-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVBBNBGSRZYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














